Romifidine hydrochloride

Descripción general

Descripción

Romifidina hidrocloruro es un fármaco veterinario utilizado principalmente como sedante en animales grandes, especialmente caballos. Es estructuralmente similar a la clonidina y actúa como un agonista en el subtipo de receptor α2 adrenérgico . Este compuesto no está aprobado para uso humano, pero se utiliza ampliamente en medicina veterinaria por sus propiedades sedantes y analgésicas .

Métodos De Preparación

La síntesis de romifidina hidrocloruro implica varios pasos, comenzando con la preparación de la estructura central de imidazolina. La ruta sintética típicamente incluye:

Formación del anillo de imidazolina: Esto se logra mediante la reacción de una amina apropiada con un compuesto de nitrilo en condiciones ácidas.

Bromación y fluoración: El anillo aromático luego se broma y se fluora para introducir los sustituyentes necesarios.

Formación de hidrocloruro: El paso final implica la conversión de la base libre a su sal de hidrocloruro mediante el tratamiento con ácido clorhídrico.

Los métodos de producción industrial a menudo implican la optimización de estos pasos para garantizar un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, el pH y la elección del solvente .

Análisis De Reacciones Químicas

Romifidina hidrocloruro experimenta varios tipos de reacciones químicas:

Oxidación: Esta reacción puede ocurrir en el anillo de imidazolina, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los sustituyentes de bromo y flúor en el anillo aromático.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los átomos de halógeno con otros grupos funcionales, alterando las propiedades del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como las aminas y los tioles. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Romifidine is characterized by its sedative and analgesic properties, making it a valuable agent in veterinary anesthesia. Its mechanism of action involves the stimulation of α2-adrenergic receptors, leading to decreased neurotransmitter release and subsequent sedation.

Pharmacokinetics

A study on the pharmacokinetic profile of romifidine in horses revealed that after intravenous administration (80 μg/kg), the drug follows a two-compartment model. Key pharmacokinetic parameters include:

- Terminal elimination half-life : 138.2 minutes

- Volume of distribution : Central compartment (1.89 L/kg), Peripheral compartment (2.57 L/kg)

- Systemic clearance : 32.4 mL/min/kg

- Maximum plasma concentration (C_max) : 51.9 ng/mL at 4 minutes post-administration .

Sedative Effects

Romifidine is widely used for inducing sedation in horses and other species such as camels and cattle. Its effects have been extensively studied through various protocols.

Comparative Studies

In a comparative study involving different sedatives, romifidine was administered epidurally to camels, resulting in significant sedation and anti-nociceptive effects. The sedation scores indicated mild to moderate ataxia that lasted for up to 180 minutes post-administration .

| Sedation Protocol | Sedation Score (Median) | Duration of Effect |

|---|---|---|

| Romifidine (50 μg/kg) | 1-2 (mild to moderate) | Up to 180 min |

| Romifidine-Lidocaine | Higher than Romifidine alone | Varies |

Cardiovascular Effects

Romifidine's impact on cardiovascular parameters has also been documented. In horses, it significantly reduces heart rate and cardiac index while increasing mean arterial pressure during the initial phases post-administration .

Echocardiographic Studies

Echocardiographic evaluations have shown that romifidine can alter heart dimensions and function:

- Significant decrease in heart rate post-sedation.

- Changes in left ventricular internal diameters were noted, indicating potential impacts on cardiac function during sedation .

Clinical Applications

Romifidine's clinical applications extend beyond sedation; it is also used in combination with other anesthetic agents to enhance overall efficacy during surgical procedures.

Combination Protocols

A study evaluated various combinations of romifidine with butorphanol, midazolam, or ketamine for dental procedures in horses:

Mecanismo De Acción

Romifidina hidrocloruro ejerce sus efectos actuando como un agonista en el subtipo de receptor adrenérgico α2. Esta interacción conduce a la inhibición de la liberación de norepinefrina, lo que resulta en sedación y analgesia. Los objetivos moleculares incluyen el sistema nervioso central y los receptores adrenérgicos α2 periféricos, que modulan diversas respuestas fisiológicas como la frecuencia cardíaca y la presión arterial .

Comparación Con Compuestos Similares

Romifidina hidrocloruro es similar a otros agonistas del receptor adrenérgico α2, como:

Clonidina: Utilizada en medicina humana para la hipertensión y ciertas condiciones psiquiátricas.

Xilacina: Otro sedante veterinario con aplicaciones similares pero propiedades farmacocinéticas diferentes.

Detomidina: Utilizada en medicina veterinaria con una duración de acción más prolongada en comparación con la romifidina.

Romifidina hidrocloruro es única en sus efectos sedantes y analgésicos equilibrados, lo que la hace particularmente adecuada para su uso en animales grandes donde se desea una sedación prolongada sin ataxia excesiva .

Actividad Biológica

Romifidine hydrochloride is a potent α2-adrenergic agonist primarily used as a sedative in veterinary medicine, particularly for horses. Its pharmacological profile includes significant sedative and analgesic effects, alongside notable cardiovascular impacts. This article delves into the biological activity of romifidine, focusing on its pharmacokinetics, pharmacodynamics, and clinical applications based on diverse research findings.

Pharmacokinetics

Romifidine exhibits a complex pharmacokinetic profile characterized by a two-compartment model following intravenous administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Terminal Elimination Half-Life () | 138.2 min (range: 104.6-171.0 min) |

| Central Volume of Distribution () | 1.89 L/kg (range: 0.93-2.39 L/kg) |

| Peripheral Volume of Distribution () | 2.57 L/kg (range: 1.71-4.19 L/kg) |

| Maximum Plasma Concentration () | 51.9 ± 13.1 ng/mL at 4 min post-administration |

| Systemic Clearance () | 32.4 mL/min/kg (range: 25.5-38.4 mL/min/kg) |

These parameters indicate that romifidine is rapidly absorbed and has a relatively long duration of action, correlating with its sedative effects in horses .

Pharmacodynamics

Romifidine's pharmacodynamic effects are significant and include:

- Sedation : Romifidine induces profound sedation, with effects lasting up to 120 minutes post-administration.

- Cardiovascular Effects : It causes a marked reduction in heart rate (bradycardia) and cardiac index while increasing mean arterial pressure . The drug's impact on cardiovascular parameters is critical, particularly in clinical settings where maintaining stable blood pressure is essential.

The relationship between plasma concentration and sedation score highlights the drug's efficacy; as plasma levels decline, so do the sedative effects .

Clinical Applications

Romifidine is predominantly used in equine practice for:

- Pre-anesthetic Sedation : It serves as an effective premedicant before surgical procedures, often administered alongside other agents like ketamine or butorphanol.

- Pain Management : The analgesic properties of romifidine make it suitable for managing pain in various veterinary contexts.

Case Studies

- Comparison with Detomidine : A study comparing romifidine and detomidine as premedicants indicated that while both drugs are effective, romifidine may lead to more severe hypotension despite similar sedation levels . This finding underscores the importance of monitoring cardiovascular function during its use.

- Effects on Heart Rate and Cardiac Function : Another study demonstrated that romifidine significantly decreased heart rate and altered left ventricular dimensions during sedation, suggesting careful consideration in horses with pre-existing cardiac conditions .

Side Effects

While romifidine is effective, it does have potential side effects, including:

Propiedades

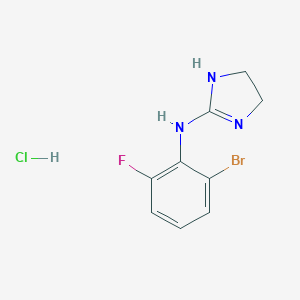

IUPAC Name |

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXVSIWCVTYYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216102 | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65896-14-2 | |

| Record name | Romifidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Romifidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROMIFIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LQ6RS0TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does romifidine hydrochloride exert its sedative effects?

A: this compound acts as an α2-adrenoceptor agonist. [, , , ] This means it binds to α2-adrenergic receptors, primarily found in the central and peripheral nervous systems. This binding inhibits the release of norepinephrine, a neurotransmitter responsible for alertness and sympathetic nervous system activity. [, , ] This ultimately leads to sedation, analgesia, and muscle relaxation. [, , , ]

Q2: How does the duration of sedation induced by this compound compare to other α2-adrenoceptor agonists like xylazine and detomidine?

A: Studies using accelerometry to assess movement patterns in horses suggest that this compound (0.04 mg/kg, IV) induces more prolonged sedative effects compared to equipotent doses of xylazine (0.5 mg/kg, IV) and detomidine (0.01 mg/kg, IV). [] This difference in duration of action could be attributed to variations in their pharmacokinetic profiles, specifically their elimination half-lives.

Q3: Does this compound affect cardiovascular function in horses?

A: Yes, research indicates that this compound administration can impact cardiovascular parameters in horses. For instance, intravenous administration of romifidine (80 μg/kg) was observed to significantly reduce both heart rate and cardiac index while simultaneously elevating mean arterial pressure. [] These effects are consistent with the pharmacological actions of α2-adrenoceptor agonists. Additionally, echocardiographic studies have shown that romifidine, alongside detomidine, can influence heart function and echocardiographic measurements of heart dimensions, even potentially increasing the occurrence of valvular regurgitation. []

Q4: Can this compound be used effectively in combination with other analgesics?

A: Yes, this compound is frequently combined with other analgesics, particularly butorphanol tartrate, to enhance sedation and analgesia in horses. [, ] Studies have shown that the combination of romifidine and butorphanol can effectively manage pain and facilitate procedures such as standing elective bilateral laparoscopic ovariectomy in mares. [] Notably, this combination provided comparable sedation scores to detomidine but may be associated with less ataxia and head drop. []

Q5: How does this compound affect intraocular pressure (IOP) in horses?

A: this compound has been observed to significantly decrease IOP in both clinically normal horses and those with incidental ophthalmic findings. [] Following intravenous administration of romifidine (75 μg/kg), a consistent reduction in IOP was noted in both eyes across different time points. [] The most significant decline (16.7%) occurred 15 minutes post-sedation, highlighting its potential implications for ophthalmic procedures in horses. []

Q6: What is the pharmacokinetic profile of this compound in horses?

A: Following intravenous administration, this compound exhibits a two-compartmental pharmacokinetic model in horses. [] A study using a sensitive liquid chromatography-mass spectrometry method determined a terminal elimination half-life (t1/2β) of 138.2 minutes, a central compartment volume (Vc) of 1.89 L/kg, and a peripheral compartment volume (V2) of 2.57 L/kg. [] The study observed a maximum plasma concentration (Cmax) of 51.9 ng/mL at 4 minutes post-administration and calculated a systemic clearance (Cl) of 32.4 mL·min/kg. [] Importantly, the decline in cardiovascular and sedative effects correlated with the decline in plasma romifidine concentration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.